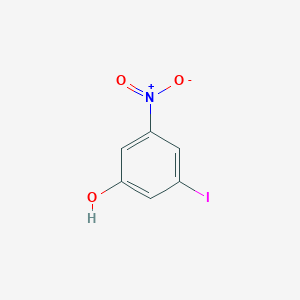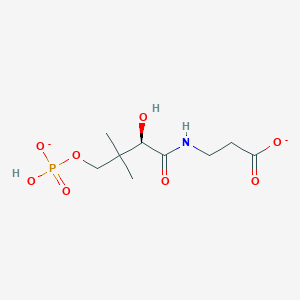
(R)-4'-phosphopantothenate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-4'-phosphopantothenate(2-) is an amidoalkyl phosphate. It derives from a (R)-pantothenic acid. It is a conjugate base of a (R)-4'-phosphopantothenate(1-). It is a conjugate acid of a (R)-4'-phosphonatopantothenate(3-).
Scientific Research Applications
Coenzyme A Biosynthesis
(R)-4'-phosphopantothenate(2-) plays a significant role in the biosynthesis of coenzyme A (CoA) in bacteria. Strauss et al. (2001) demonstrated that phosphopantothenoylcysteine synthetase from Escherichia coli catalyzes the formation of (R)-4′-phospho-N-pantothenoylcysteine from 4′-phosphopantothenate, a crucial step in CoA biosynthesis (Strauss et al., 2001).
Enzyme Inhibition
The study by Mucha et al. (2011) on R-aminophosphonic acids, which are analogues of amino acids where the carboxylic group is replaced by a phosphonic acid group, suggests that compounds like (R)-4'-phosphopantothenate(2-) can inhibit various enzymes due to their structural similarity to natural substrates (Mucha et al., 2011).
Molecular Characterization and Kinetics
Yao et al. (2009) characterized the phosphopantothenoylcysteine synthetase (PPCS) from Enterococcus faecalis, which uses (R)-phosphopantothenate as a substrate, providing insights into the molecular mechanisms of this pathway (Yao et al., 2009).
Phosphinate Chemistry
Montchamp (2014) highlighted the significance of phosphinates, which include compounds like (R)-4'-phosphopantothenate(2-), in organophosphorus synthesis. This research has implications for developing safer and more sustainable methods in chemical processes (Montchamp, 2014).
Evolution of Phosphopantothenate Biosynthesis
Thomès and Lescure (2020) investigated the evolution of phosphopantothenate biosynthesis in bacteria and archaea, highlighting the ancient origin and complex evolution of pathways involving compounds like (R)-4'-phosphopantothenate(2-) (Thomès & Lescure, 2020).
Role in Antimicrobial Activity
Kumar et al. (2007) studied the role of pantothenol, which is converted to 4'-phosphopantothenol (a derivative of (R)-4'-phosphopantothenate(2-)), in inhibiting CoA biosynthesis in Mycobacterium tuberculosis, suggesting its potential in antimicrobial strategies (Kumar et al., 2007).
Pathway Characterization in Archaea
Yokooji et al. (2009) characterized novel enzymes in archaea for CoA biosynthesis, showing the use of phosphopantothenate derivatives in unique biosynthetic pathways, distinct from bacteria and eukaryotes (Yokooji et al., 2009).
properties
Product Name |
(R)-4'-phosphopantothenate(2-) |
|---|---|
Molecular Formula |
C9H16NO8P-2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
3-[[(2R)-2-hydroxy-4-[hydroxy(oxido)phosphoryl]oxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/p-2/t7-/m0/s1 |
InChI Key |
XHFVGHPGDLDEQO-ZETCQYMHSA-L |
Isomeric SMILES |
CC(C)(COP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)[O-])O |
Canonical SMILES |
CC(C)(COP(=O)(O)[O-])C(C(=O)NCCC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



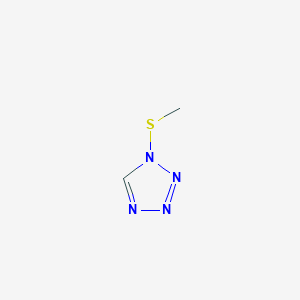

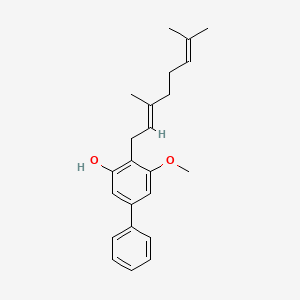


![2-[(2R)-2-benzamidopropanoyl]sulfanylacetic Acid](/img/structure/B1258219.png)
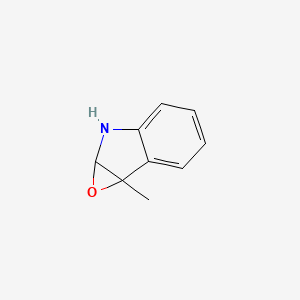
![3-Piperidinamine,N-[(2-methoxyphenyl)methyl]-2-phenyl-,(2S,3S)-](/img/structure/B1258222.png)
![4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid](/img/structure/B1258223.png)
![2-[4,7-Bis(2-pyridylmethyl)-1,4,7-triazacyclononan-1-yl]acetic acid](/img/structure/B1258224.png)
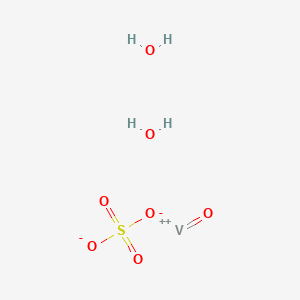
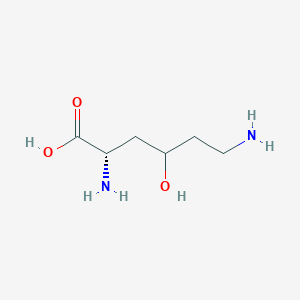
![1-Hexyl-3-[4-[[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea](/img/structure/B1258229.png)
